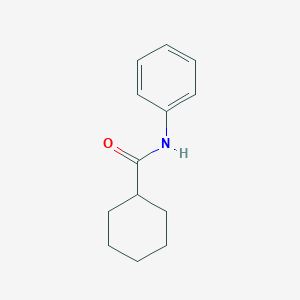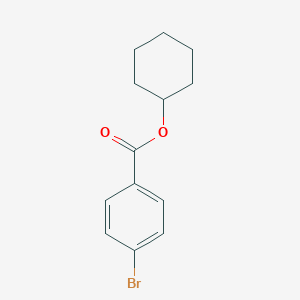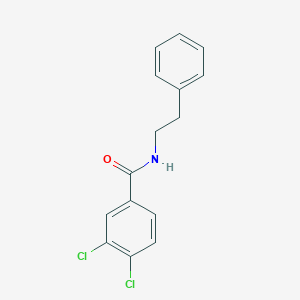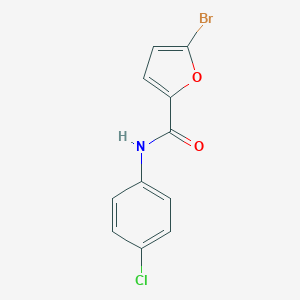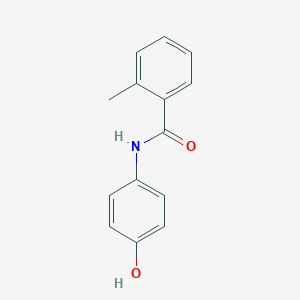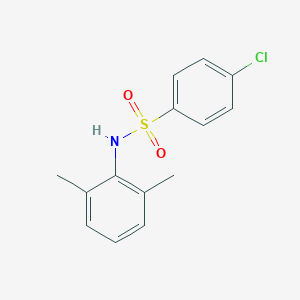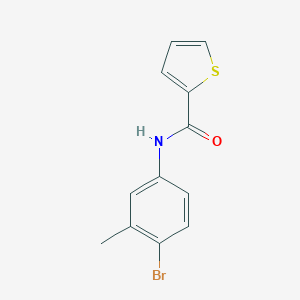
N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide, also known as BMT-2, is a synthetic compound that belongs to the class of thiophene carboxamide derivatives. It has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
The exact mechanism of action of N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide is not fully understood, but it is believed to act as a modulator of neurotransmitter activity in the brain. It has been shown to bind to certain receptors in the brain, such as the dopamine D2 receptor, and to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide has been shown to have various biochemical and physiological effects on the brain and the body. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease and to reduce the symptoms of Parkinson's disease in animal models. N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide in lab experiments is its specificity and potency. It has been shown to have a high affinity for certain receptors in the brain, which makes it a useful tool for studying the function of these receptors. However, one of the limitations of using N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide is its potential toxicity and side effects, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for the study of N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide and its applications in scientific research. One area of interest is the development of new drugs based on the structure of N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide, which may have improved efficacy and fewer side effects. Another area of interest is the study of the long-term effects of N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide on the brain and the body, particularly in animal models of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide and its potential applications in the treatment of various neurological disorders.
Synthesis Methods
N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-bromo-3-methylacetophenone with thiophene-2-carboxylic acid, followed by the addition of various reagents and solvents. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide has been used in various scientific studies, particularly in the field of neuroscience. It has been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide has been found to modulate the activity of certain neurotransmitters in the brain, such as dopamine and serotonin, which are involved in the regulation of mood, cognition, and behavior.
properties
CAS RN |
5576-16-9 |
|---|---|
Molecular Formula |
C12H10BrNOS |
Molecular Weight |
296.18 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H10BrNOS/c1-8-7-9(4-5-10(8)13)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15) |
InChI Key |
LHTHPYBAVXSRKE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B185115.png)
